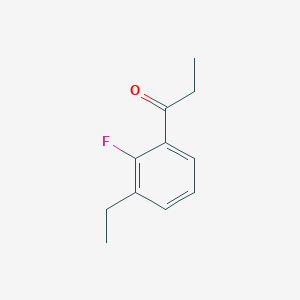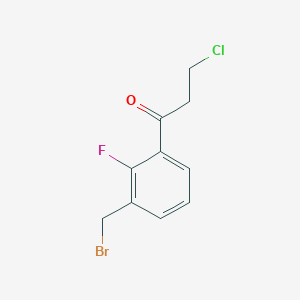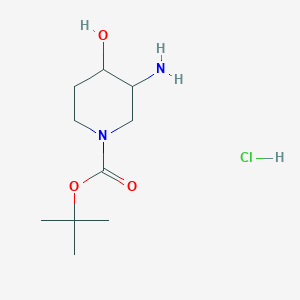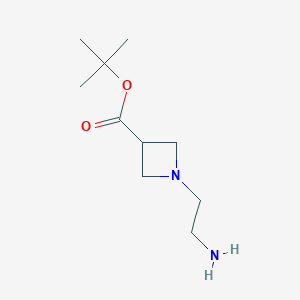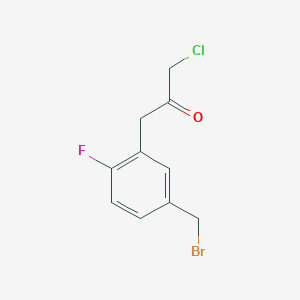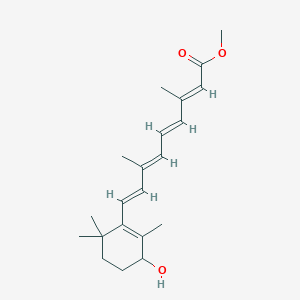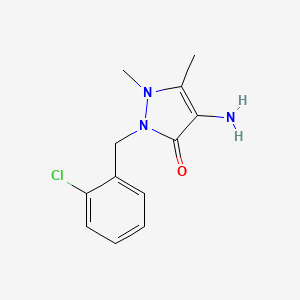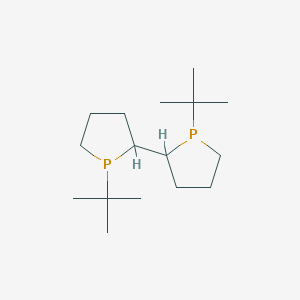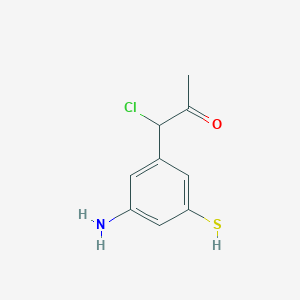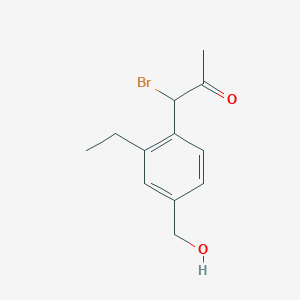
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2. This compound is characterized by the presence of a bromine atom, an ethyl group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is typically found as a white solid or liquid and is soluble in organic solvents such as ether and alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of a precursor compound. For instance, the compound can be obtained by treating its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method involves the reaction of phenylpentanone with sodium bromide and hydrochloric acid, followed by the addition of hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and avoid side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethyl-4-(carboxymethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-ol.
Applications De Recherche Scientifique
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is utilized in various scientific research applications:
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: The compound is employed in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The hydroxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the ethyl and hydroxymethyl groups.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Similar structure but lacks the ethyl group and has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
1-Bromo-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-bromo-1-[2-ethyl-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-10-6-9(7-14)4-5-11(10)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
Clé InChI |
VUGQDJFUBCODEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CO)C(C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
